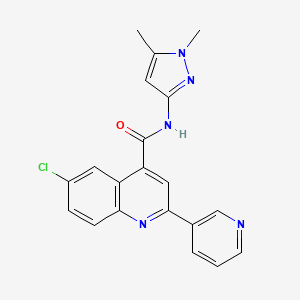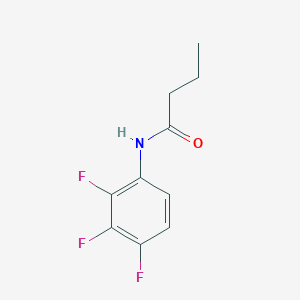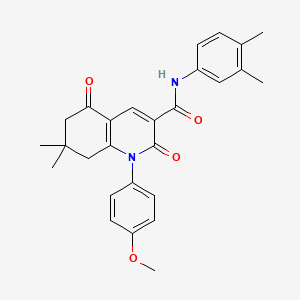![molecular formula C17H11BrClNO3 B4787559 2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid](/img/structure/B4787559.png)
2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid
Übersicht
Beschreibung
2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes bromine, chlorine, and cyano groups attached to a phenoxyacetic acid backbone. Its unique chemical properties make it a valuable subject of study for researchers and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The addition of a nitro group, followed by reduction to form an amine.
Coupling Reaction: The coupling of the amine with a chlorophenyl group through a Suzuki-Miyaura cross-coupling reaction.
Cyanation: Introduction of a cyano group to the ethylene bridge.
Esterification: Formation of the phenoxyacetic acid moiety through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-chloro-2-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]phenoxy]acetic acid
- 2-[4-bromo-2-[(E)-2-(4-fluorophenyl)-2-cyanoethenyl]phenoxy]acetic acid
- 2-[4-bromo-2-[(E)-2-(4-methylphenyl)-2-cyanoethenyl]phenoxy]acetic acid
Uniqueness
2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid is unique due to its specific combination of bromine, chlorine, and cyano groups, which confer distinct chemical properties. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO3/c18-14-3-6-16(23-10-17(21)22)12(8-14)7-13(9-20)11-1-4-15(19)5-2-11/h1-8H,10H2,(H,21,22)/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBRGYKZNLWBMY-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=C(C=CC(=C2)Br)OCC(=O)O)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4787484.png)

![PROPYL 4-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDO]BENZOATE](/img/structure/B4787496.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4787513.png)
![N~1~-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B4787517.png)
![2-(3-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4787521.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B4787523.png)
![ethyl 7,7-dimethyl-3-[(4-morpholinylcarbonyl)amino]-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4787524.png)
![3-METHYL-5-[(6-METHYL-3-{[(4-METHYLBENZYL)AMINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-5-OXOPENTANOIC ACID](/img/structure/B4787529.png)

![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4787541.png)
![2-{[4-(2-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine](/img/structure/B4787548.png)

![1-ETHYL-N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4787578.png)
